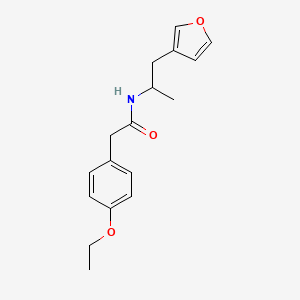

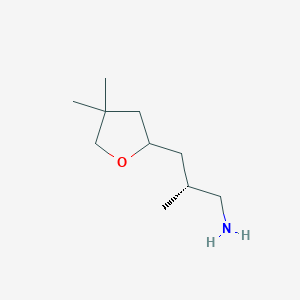

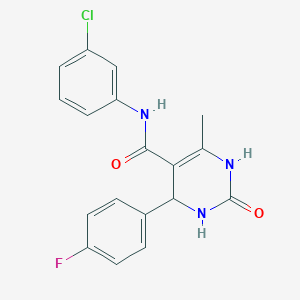

![molecular formula C11H13N3O2 B2461183 methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 923689-58-1](/img/structure/B2461183.png)

methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-benzo[d]imidazol-2-yl moiety is a part of many biologically active compounds. It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. For example, one synthesis method involves starting from simple salicylaldehyde, which has been used as an important synthon and incorporated in a series of structural manipulations to obtain various pharmacophoric motif conjugates .Molecular Structure Analysis

The structure of imidazole derivatives has been determined using techniques like X-ray crystallography .Chemical Reactions Analysis

Imidazole derivatives have been subjected to a series of heterocyclization reactions through its reaction with different chemical reagents .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Mechanochemical Synthesis of Carbamates

Research highlights the utilization of mechanochemistry for the eco-friendly synthesis of carbamates, including anticonvulsant compounds. This process, involving 1,1′-carbonyldiimidazole, offers a sustainable alternative to traditional synthesis, enhancing reactivity and efficiency under mild conditions without needing activation. The approach is significant for developing N-protected amino esters and carbamates with potential applications in pharmaceuticals and materials science (Lanzillotto et al., 2015).

Vibrational and Electronic Properties

A study on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate explores its vibrational and electronic characteristics using spectroscopic techniques and theoretical calculations. Understanding these properties is crucial for designing materials with specific optical and electronic applications, contributing to advancements in sensors, organic electronics, and pharmaceuticals (Rao et al., 2016).

N-Heterocyclic Carbene Mediated Reactions

Research on N-heterocyclic carbenes (NHCs) demonstrates their efficiency as catalysts in transesterification and acylation reactions. This insight is valuable for the development of new synthetic methodologies that are more sustainable and efficient, potentially impacting the production of pharmaceuticals, polymers, and agrochemicals (Grasa et al., 2003).

Anti-Helicobacter Pylori Agents

Novel carbamate structures derived from 1H-benzimidazol-2-ylsulfanyl methyl compounds have shown potent activities against Helicobacter pylori. This research contributes to the search for effective treatments against H. pylori infections, which are linked to gastric ulcers and cancer. The findings may lead to the development of new antimicrobial agents with specific activity against resistant strains (Carcanague et al., 2002).

Crystal Engineering and Phase Transition

A study involving methyl 2-(carbazol-9-yl)benzoate reveals the impact of pressure on inducing phase transitions in crystal structures. This research has implications for crystal engineering and the development of materials with tailored properties for pharmaceuticals, electronics, and optoelectronics (Johnstone et al., 2010).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution .

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could have various molecular and cellular effects .

Future Directions

Properties

IUPAC Name |

methyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-7(12-11(15)16-2)10-13-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMERIHPCULCYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

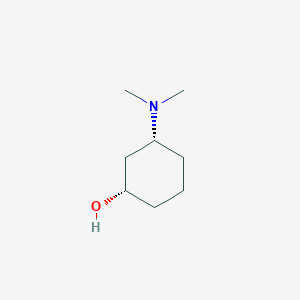

![Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2461104.png)

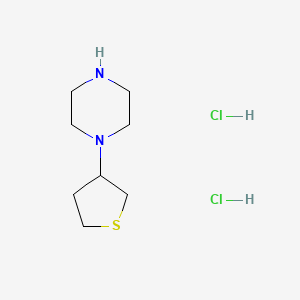

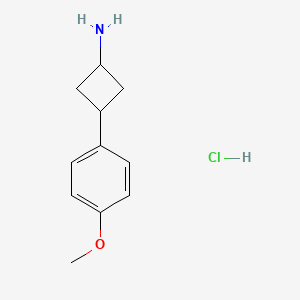

![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)

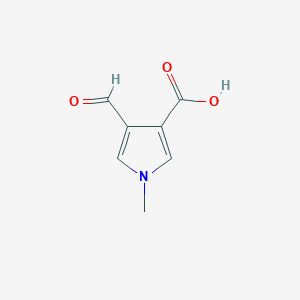

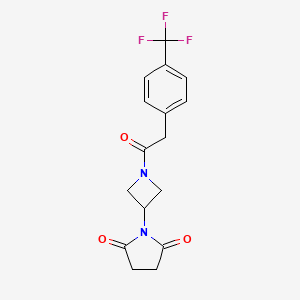

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2461120.png)

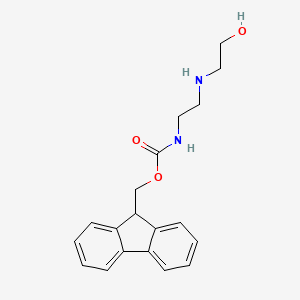

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)